

Application Notes and Protocols for CMOS Manufacturing of Silicon-28 Devices

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Compound of Interest

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This document provides detailed application notes and protocols for the CMOS manufacturing of devices using isotopically enriched Silicon-28 (^{28}Si). The protocols outlined below are intended to guide researchers and professionals in the fabrication of high-performance quantum devices and other advanced electronics where the reduction of magnetic noise from Silicon-29 (^{29}Si) isotopes is critical.

Introduction to Silicon-28 in CMOS Manufacturing

Natural silicon is composed of three stable isotopes: ^{28}Si (~92.23%), ^{29}Si (~4.67%), and ^{30}Si (~3.10%). The ^{29}Si isotope possesses a nuclear spin ($I=1/2$) that acts as a source of magnetic noise, leading to decoherence of quantum bits (qubits) in silicon-based quantum computers.^[1] ^[2] By utilizing isotopically enriched ^{28}Si , which has a nuclear spin of zero, the magnetic noise in the substrate is significantly reduced, leading to substantially longer qubit coherence times and higher gate fidelities.^[1]^[3] This enhanced performance is crucial for the development of fault-tolerant quantum computers and other sensitive electronic devices. The integration of ^{28}Si into standard CMOS fabrication processes is a key step towards scalable quantum computing.^[4]^[5]

Material Properties and Performance Metrics

The use of isotopically enriched ^{28}Si leads to significant improvements in material properties and device performance compared to natural silicon.

Table 1: Material Properties of Natural Silicon vs. Enriched Silicon-28

Property	Natural Silicon	Enriched Silicon-28 (>99.99%)	Reference(s)
²⁹ Si Concentration	~4.67%	< 10 ppm (0.001%)	[6]
Thermal Conductivity @ 21 K	45 Wcm ⁻¹ K ⁻¹	450 Wcm ⁻¹ K ⁻¹	[7]
Thermal Conductivity @ 300 K	~130 W/m·K	~150 W/m·K	[8][9]
Boron (B) Concentration	Varies	< 0.0001 ppm	[6]
Phosphorus (P) Concentration	Varies	< 0.001 ppm	[6]
Carbon (C) Concentration	Varies	< 0.1 ppm	[6]
Oxygen (O) Concentration	Varies	< 0.01 ppm	[6]

Table 2: Quantum Device Performance Comparison

Parameter	Device in Natural Silicon	Device in Enriched Silicon-28	Reference(s)
Electron Spin Coherence Time (T ₂)	Microseconds (μs)	Milliseconds (ms) to Seconds (s)	[10][11]
Single-Qubit Gate Fidelity	~99%	> 99.9%	[12]
Two-Qubit Gate Fidelity	~98%	> 99%	[12]

Experimental Protocols

This section details the key experimental protocols for the fabrication of ^{28}Si devices, from isotope enrichment to device characterization.

Protocol for Silicon-28 Isotopic Enrichment via Ion Implantation

This protocol describes a method for enriching the near-surface region of a natural silicon wafer with ^{28}Si .

Objective: To reduce the concentration of ^{29}Si in the top layer of a silicon wafer to create a suitable substrate for qubit fabrication.

Materials and Equipment:

- Natural silicon wafers
- Ion implanter system with a Penning ion source[\[13\]](#)
- Silane (SiH_4) gas (precursor)[\[13\]](#)
- Tantalum cathodes and brass anode for the ion source[\[13\]](#)
- Secondary Ion Mass Spectrometry (SIMS) for characterization[\[1\]](#)
- Transmission Electron Microscopy (TEM) for characterization[\[1\]](#)

Procedure:

- Ion Source Preparation:
 - Install tantalum cathodes and a brass anode in the Penning ion source to minimize sputtering losses and avoid metallic contamination.[\[13\]](#)
- Ion Beam Generation:
 - Introduce silane (SiH_4) gas into the ion source.[\[13\]](#)
 - Decompose the silane gas in the Penning ion source to generate a $^{28}\text{Si}^+$ ion beam.[\[13\]](#)

- Optimize ion source parameters (gas flow rate, magnetic field strength, anode voltage) to achieve a stable and high-current $^{28}\text{Si}^+$ beam. A target current of $10 \pm 0.5 \mu\text{A}$ is desirable. [\[13\]](#)
- Ion Implantation:
 - Set the ion implantation energy. An energy of 45 keV is effective for achieving a one-for-one sputtering yield, which is optimal for isotopic enrichment.[\[1\]](#)[\[11\]](#)[\[14\]](#)
 - Implant the $^{28}\text{Si}^+$ ions into the natural silicon wafer to a high fluence. A fluence of $2.63 \times 10^{18} \text{ cm}^{-2}$ has been shown to be effective.[\[1\]](#)[\[11\]](#)[\[14\]](#)
 - This high-fluence implantation sputters away the existing silicon atoms (including ^{29}Si and ^{30}Si) and replaces them with ^{28}Si atoms.
- Annealing and Crystallization:
 - After implantation, perform a solid-phase epitaxy anneal to recrystallize the amorphized surface layer and activate any implanted dopants (if applicable).[\[1\]](#)
- Characterization:
 - Use SIMS to measure the isotopic composition of the enriched layer and confirm the depletion of ^{29}Si . A reduction to 250 ppm has been demonstrated with this method.[\[1\]](#)[\[14\]](#)
 - Use TEM to confirm that the enriched layer has recrystallized into a single crystal.[\[1\]](#)

[Click to download full resolution via product page](#)**Workflow for Silicon-28 Isotopic Enrichment.**

Protocol for Silicon-28 Single-Crystal Growth via the Czochralski Method

This protocol outlines the steps for growing a single-crystal ingot of ^{28}Si from an enriched polycrystalline source.

Objective: To produce a large, high-purity, single-crystal ^{28}Si ingot suitable for wafer slicing.

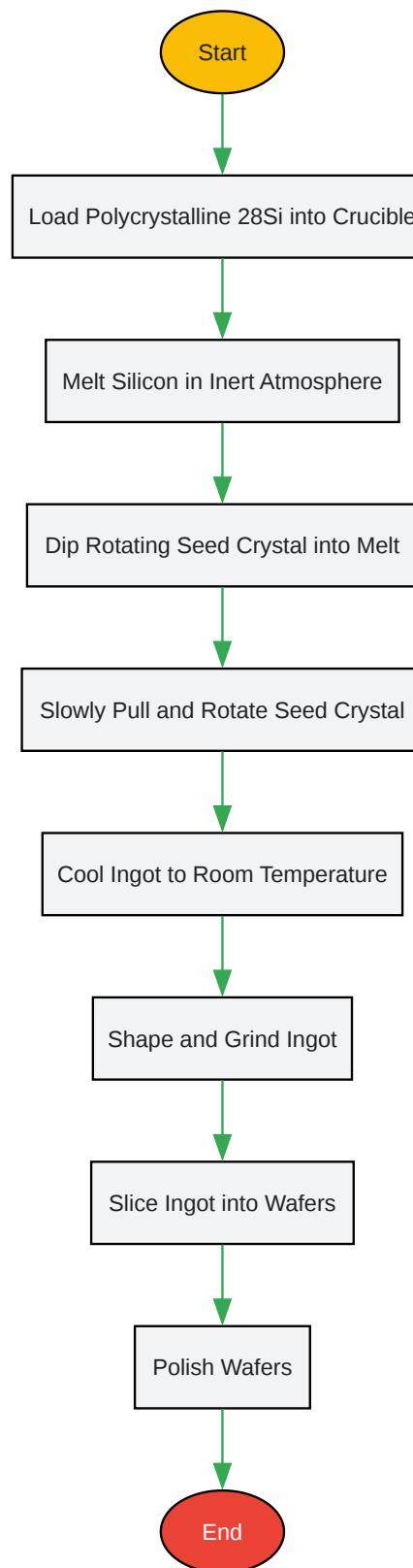
Materials and Equipment:

- High-purity, isotopically enriched polycrystalline ^{28}Si
- Czochralski crystal puller[\[15\]](#)[\[16\]](#)
- Fused silica crucible[\[15\]](#)[\[16\]](#)
- Precisely oriented single-crystal silicon seed[\[15\]](#)[\[17\]](#)
- Inert gas (e.g., Argon)[\[18\]](#)
- Dopants (e.g., boron or phosphorus), if required[\[17\]](#)

Procedure:

- Crucible Loading:
 - Load the fused silica crucible with the high-purity polycrystalline ^{28}Si .[\[15\]](#)
 - If doping is required, add a precise amount of the desired dopant to the charge.[\[17\]](#)
- Melting:
 - Place the crucible in the Czochralski furnace.
 - Evacuate the growth chamber and then backfill with an inert gas, such as argon, to prevent oxidation.[\[15\]](#)[\[18\]](#)

- Heat the polycrystalline ^{28}Si to its melting point (approximately 1421°C) to create a molten silicon bath.[15]
- Crystal Pulling:
 - Lower the rotating seed crystal until it just touches the surface of the molten silicon.[17]
 - Slowly begin to withdraw the seed crystal upwards while continuing to rotate it. The crucible is typically rotated in the opposite direction.[15]
 - Precisely control the pull rate and the temperature gradients to achieve the desired ingot diameter.[17]
- Ingot Formation and Cooling:
 - Continue the pulling process until the desired ingot length is achieved.
 - Slowly cool the ingot to room temperature.
- Ingot Shaping and Wafer Slicing:
 - Grind the ingot to a precise cylindrical shape.
 - Slice the ingot into thin wafers using a diamond-tipped saw.
 - Polish the wafers to achieve a smooth, defect-free surface.



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Czochralski Method for Silicon-28 Crystal Growth.

Protocol for CMOS Device Fabrication on a ^{28}Si Wafer

This protocol provides a general workflow for fabricating a simple quantum dot device on a ^{28}Si wafer using standard CMOS processes.

Objective: To fabricate a quantum dot device on a ^{28}Si substrate for qubit applications.

Materials and Equipment:

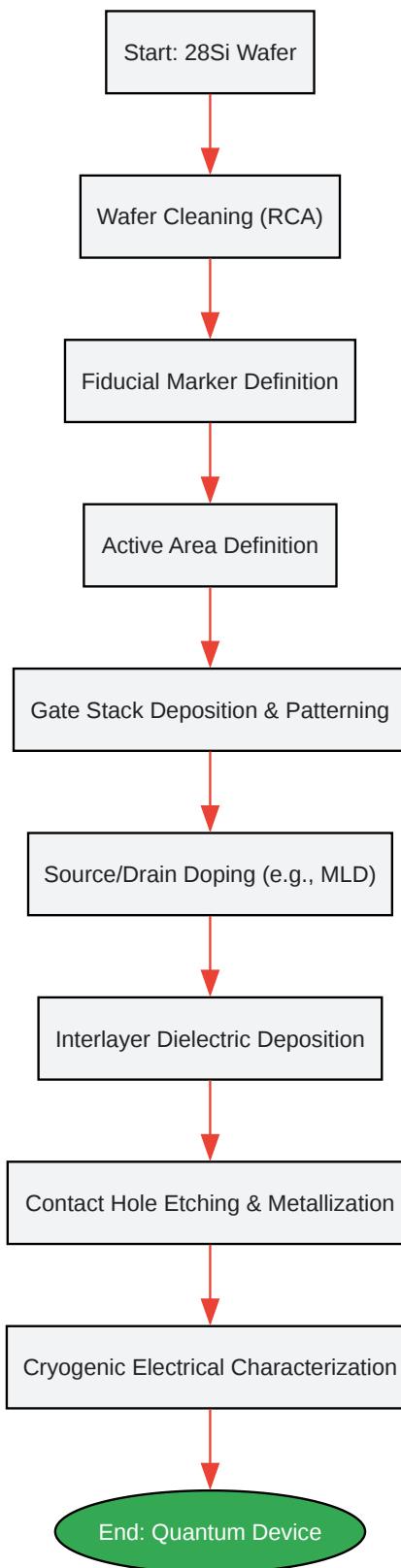
- Polished ^{28}Si wafer (can be bulk or Silicon-on-Insulator, SOI)
- Standard cleanroom with photolithography, etching, and deposition tools
- Photoresist and developer
- Materials for gate oxide (e.g., SiO_2), gate electrode (e.g., polysilicon), and contacts (e.g., aluminum)
- Reactive Ion Etching (RIE) system[19]

Procedure:

- Wafer Cleaning:
 - Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface.
- Fiducial Marker Definition:
 - Use photolithography and etching to create alignment markers on the wafer for subsequent processing steps.
- Active Area Definition:
 - Grow a thin layer of silicon dioxide (SiO_2) via thermal oxidation.
 - Use photolithography to pattern the active areas where the quantum dots will be formed.
 - Etch the SiO_2 to expose the silicon in the active areas.

- Gate Stack Deposition and Patterning:
 - Grow a high-quality gate oxide layer (e.g., SiO_2) via thermal oxidation.
 - Deposit a layer of polysilicon for the gate electrode.
 - Use photolithography and RIE to pattern the gate electrodes that will define the quantum dots.
- Source and Drain Formation (Doping):
 - This step can be performed using either ion implantation or Monolayer Doping (MLD). MLD is a damage-free alternative that is well-suited for shallow junctions.[\[20\]](#)
 - Monolayer Doping (MLD) Protocol:
 - Functionalize the wafer surface by immersing it in a solution containing a dopant precursor molecule (e.g., allyldiphenylphosphine for phosphorus doping).[\[21\]](#)
 - Heat the solution (e.g., 180°C for 3 hours) to form a self-limiting monolayer of the dopant molecule on the silicon surface.[\[21\]](#)
 - Cap the monolayer with a protective layer (e.g., 50 nm of sputtered SiO_2).[\[21\]](#)
 - Perform a rapid thermal anneal (RTA) to drive the dopants into the silicon, forming the source and drain regions.[\[21\]](#)
- Interlayer Dielectric Deposition and Contact Formation:
 - Deposit an insulating layer (e.g., SiO_2) over the entire wafer.
 - Use photolithography and etching to open contact holes to the source, drain, and gate.
 - Deposit a metal layer (e.g., aluminum) for the contacts.
 - Pattern the metal layer to form the final device interconnects.
- Device Characterization:

- Perform electrical characterization at cryogenic temperatures to verify the formation of quantum dots and to measure qubit performance metrics such as coherence time and gate fidelity.



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CMOS Fabrication Workflow for a Silicon-28 Quantum Dot Device.

Conclusion

The protocols and data presented in these application notes highlight the critical steps and significant advantages of using isotopically enriched Silicon-28 in CMOS manufacturing for quantum devices. By carefully controlling the isotopic purity of the silicon substrate and adapting standard CMOS fabrication techniques, it is possible to create high-performance qubits with long coherence times and high gate fidelities. Further research and process optimization will continue to advance the scalability and performance of silicon-based quantum computing and other sensitive electronic applications.

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